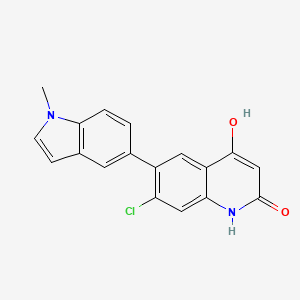








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[C:7](C(OCC)=O)[C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[N:24]([CH3:28])[CH:23]=[CH:22]2.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[N:24]([CH3:28])[CH:23]=[CH:22]2 |f:1.2|
|


|
Name
|
ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C2C(=C(C(NC2=C1)=O)C(=O)OCC)O)C=1C=C2C=CN(C2=CC1)C
|
|
Name
|
|
|
Quantity
|
0.315 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 80° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 160° C. for another 30 nm under microwave irradiation
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the mixture was dissolved in water
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
then triturated in hot acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C2C(=CC(NC2=C1)=O)O)C=1C=C2C=CN(C2=CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.049 mmol | |
| AMOUNT: MASS | 16 mg | |
| YIELD: PERCENTYIELD | 39.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |